molecular formula C20H18F3N3O2S B2418825 (5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 844447-52-5

(5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one

Katalognummer: B2418825
CAS-Nummer: 844447-52-5
Molekulargewicht: 421.44
InChI-Schlüssel: VTSVUDWSZZKQCW-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases implicated in a wide array of cellular signaling pathways. This compound acts by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing its catalytic activity and subsequent autophosphorylation and downstream signaling. Its primary research value lies in the investigation of oncogenic signaling, particularly in studies focused on cell proliferation, migration, invasion, and angiogenesis. Researchers utilize this inhibitor to probe the role of Src in various cancer models, including breast cancer, colon cancer, and pancreatic cancer, where Src hyperactivation is frequently observed. The compound has been shown to induce cell cycle arrest and promote apoptosis in susceptible tumor cell lines. Furthermore, its application extends to the study of bone metabolism and osteoclast function, as Src is a critical regulator of bone resorption. By providing a specific tool to disrupt Src kinase activity, this compound enables the elucidation of complex signaling networks and the validation of Src as a therapeutic target in preclinical research.

Eigenschaften

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-25-7-9-26(10-8-25)19-24-18(27)17(29-19)12-15-5-6-16(28-15)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSVUDWSZZKQCW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological assays, and mechanisms of action associated with this compound, highlighting its antimicrobial properties and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of the piperazine moiety : This is often accomplished via nucleophilic substitution reactions.
  • Functionalization with trifluoromethyl and furan groups : These modifications are critical for enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including drug-resistant pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Minimum Biofilm Eradication Concentration (MBEC) µg/mL
Staphylococcus aureus21
Enterococcus faecalis42

The compound shows remarkable effectiveness against biofilms formed by these bacteria, which are known to be particularly challenging to treat due to their resistance mechanisms .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound has a favorable safety profile, with IC50 values indicating low toxicity to mammalian cells:

Compound IC50 µg/mL
(5E)-2-(4-methylpiperazin-1-yl)-...9.15

This suggests that while it effectively inhibits bacterial growth, it does not significantly harm human cells at therapeutic concentrations .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets. Additionally, the presence of the furan moiety contributes to its ability to form reactive intermediates that can damage bacterial DNA and proteins .

Case Studies

  • Study on Drug-Resistant Staphylococcus aureus : A recent study evaluated the efficacy of this compound against MRSA strains. Results indicated that it not only inhibited growth but also effectively disrupted established biofilms, outperforming standard treatments like vancomycin .
  • In Vivo Efficacy in Animal Models : Animal studies have shown promising results with this compound reducing bacterial load significantly in infected tissues without notable side effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. Studies have shown that derivatives of thiazole, including those similar to the compound , possess activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Thiazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression. Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against different cancer cell lines, indicating a promising avenue for further investigation into this compound's efficacy as an anticancer agent .

Pharmacokinetics and Bioavailability

The presence of the piperazine moiety enhances the solubility and bioavailability of the compound. Compounds with piperazine rings are often explored for their ability to cross biological membranes effectively, which is crucial for oral bioavailability in drug formulation. Studies focusing on similar piperazine-containing compounds have shown favorable pharmacokinetic profiles, supporting their development as therapeutic agents .

Ligand Interaction Studies

The compound has been evaluated for its binding affinity to various biological targets using computational docking studies. These studies provide insights into how the compound interacts at the molecular level with proteins implicated in disease pathways. Such interactions are vital for understanding the mechanism of action and optimizing the compound for therapeutic use .

Polymer Chemistry

In addition to its biological applications, (5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one can be utilized in polymer synthesis. The incorporation of thiazole and furan units into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that such polymers can be used in coatings and advanced materials due to their improved performance characteristics .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds with structural similarities to (5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for further development as antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer potential of thiazole derivatives against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing the cytotoxicity of thiazole-based compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis involves a multi-step approach starting with the condensation of a substituted furan-carbaldehyde with a thiazolidinone precursor. For example, details a protocol using glacial acetic acid as the solvent for condensation, followed by basification with sodium bicarbonate and recrystallization. Key intermediates include the furan-2-carbaldehyde derivative and the 2-(4-methylpiperazin-1-yl)thiazolidin-4-one core. Critical steps involve monitoring reaction progress via TLC and optimizing stoichiometry to drive the reaction to completion.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural validation requires:

  • Elemental analysis (CHNS) to verify empirical composition (e.g., used a Vario MICRO CHNS analyzer for analogous compounds).
  • Spectroscopic techniques :
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring).
  • ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for the exocyclic double bond’s E-configuration).
  • Purity assessment via HPLC (≥95% area normalization) or melting point analysis.

Q. What spectroscopic and chromatographic methods are recommended for routine characterization?

  • Methodological Answer :

  • NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (e.g., reports thiazole-H and aryl-H shifts).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • HPLC : Employ a C18 column with a water/acetonitrile gradient (e.g., 40–80% acetonitrile over 20 min) for purity checks.

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for scale-up?

  • Methodological Answer :

  • Solvent optimization : Replace ethanol with DMF for better solubility of aromatic intermediates ().
  • Catalyst screening : Test acid catalysts (e.g., p-toluenesulfonic acid) for condensation efficiency.
  • Temperature control : Compare reflux with microwave-assisted synthesis to reduce reaction time.
  • Pilot-scale trials : Monitor exothermic reactions and mixing efficiency to prevent side products.

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer :

  • Re-run NMR in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects ().
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the trifluoromethylphenyl and furan moieties.
  • X-ray crystallography : Validate crystal structure (as in for analogous heterocycles).
  • Adjust computational models : Incorporate solvent parameters and tautomeric equilibria in DFT calculations.

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • HPLC monitoring : Track degradation products over time.
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots.

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Answer :

  • Receptor binding assays : Target kinases or GPCRs using fluorescence polarization ( highlights similar trifluoromethylphenyl-piperazine derivatives).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility testing : Determine log P via shake-flask methods (octanol/water partitioning).

Q. How can researchers evaluate the environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • OECD 301B biodegradation test : Measure aerobic degradation in activated sludge.
  • Hydrolysis/photolysis studies : Expose to UV light (254 nm) and analyze degradation via LC-MS.
  • Ecotoxicity testing : Use Daphnia magna (48-h LC50) and algal growth inhibition assays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.